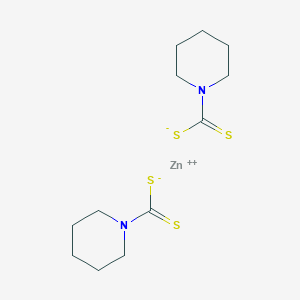
Zinc bis(piperidine-1-carbodithioate)
Description
Zinc bis(piperidine-1-carbodithioate) is a coordination compound with the formula Zn(C₆H₁₀NS₂)₂, where zinc(II) is chelated by two piperidine-1-carbodithioate ligands. The piperidine-1-carbodithioate anion (C₆H₁₀NS₂⁻) consists of a dithiocarbamate group (-NCS₂⁻) bound to a piperidine ring. This compound is part of a broader class of metal dithiocarbamates, which are widely studied for their applications in materials science, catalysis, and biomedicine .
Zinc bis(piperidine-1-carbodithioate) is registered under CAS No. 41476-75-9 and was included in regulatory databases as of May 31, 2018 .
Propriétés
Numéro CAS |
13878-54-1 |
|---|---|
Formule moléculaire |
C12H20N2S4Zn |
Poids moléculaire |
386.0 g/mol |
Nom IUPAC |
zinc;piperidine-1-carbodithioate |
InChI |
InChI=1S/2C6H11NS2.Zn/c2*8-6(9)7-4-2-1-3-5-7;/h2*1-5H2,(H,8,9);/q;;+2/p-2 |
Clé InChI |
YBKBEKGVHFHCRI-UHFFFAOYSA-L |
SMILES |
C1CCN(CC1)C(=S)[S-].C1CCN(CC1)C(=S)[S-].[Zn+2] |
SMILES isomérique |
C1CCN(CC1)C(=S)[S-].C1CCN(CC1)C(=S)[S-].[Zn+2] |
SMILES canonique |
C1CCN(CC1)C(=S)[S-].C1CCN(CC1)C(=S)[S-].[Zn+2] |
Autres numéros CAS |
13878-54-1 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Zinc bis(piperidine-1-carbodithioate) typically involves the reaction of zinc salts with piperidine-1-carbodithioic acid. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions. The general reaction can be represented as follows:
Zn2++2C5H10NCS2H→Zn(C5H10NCS2)2
Industrial Production Methods: In industrial settings, the production of Zinc bis(piperidine-1-carbodithioate) involves large-scale reactions using high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The process may include steps such as filtration, crystallization, and drying to obtain the final product.
Types of Reactions:
Oxidation: Zinc bis(piperidine-1-carbodithioate) can undergo oxidation reactions, leading to the formation of disulfide bonds.
Reduction: The compound can be reduced to form zinc sulfide and piperidine derivatives.
Substitution: It can participate in substitution reactions where the piperidine-1-carbodithioate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines.
Major Products:
Oxidation: Disulfides.
Reduction: Zinc sulfide, piperidine derivatives.
Substitution: New zinc complexes with different ligands.
Applications De Recherche Scientifique
Zinc bis(piperidine-1-carbodithioate) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its therapeutic potential in treating diseases related to zinc deficiency.
Industry: Utilized in the production of rubber and plastics as a vulcanization accelerator.
Mécanisme D'action
The mechanism of action of Zinc bis(piperidine-1-carbodithioate) involves its interaction with biological molecules, leading to the disruption of cellular processes. The compound can bind to proteins and enzymes, altering their structure and function. This interaction is primarily mediated through the coordination of zinc with sulfur and nitrogen atoms in the ligands.
Comparaison Avec Des Composés Similaires
Structural Analogues and Physicochemical Properties
The following table compares zinc bis(piperidine-1-carbodithioate) with its metal-based analogues:
Notes:
- Molecular weights were calculated using atomic masses (Zn: 65.38, Ni: 58.69, Cd: 112.41, Pb: 207.2) and ligand masses (C₆H₁₀NS₂⁻: 160.21).
- Nickel and cadmium analogues exhibit higher toxicity, influencing their regulatory restrictions.
Regulatory Status
Key Observations:
- Nickel and cadmium compounds face stricter regulations due to carcinogenicity and environmental persistence.
Crystallographic and Structural Insights
- Ammonium piperidine-1-carbodithioate (NH₄⁺·C₆H₁₀NS₂⁻) exhibits a disordered crystal lattice linked via N–H⋯S hydrogen bonds . Similar disorder may occur in metal analogues, affecting material properties.
- Lead bis(4-methylpiperidine-1-carbodithioate) was structurally resolved using crystallographic software (e.g., SHELX, ORTEP-3), highlighting tetrahedral coordination around the metal center .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


